molecular formula C19H15ClN6O2S B2402959 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide CAS No. 1014026-27-7

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide

Cat. No. B2402959
CAS RN: 1014026-27-7
M. Wt: 426.88
InChI Key: ACSWDJGLLFWOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H15ClN6O2S and its molecular weight is 426.88. The purity is usually 95%.
BenchChem offers high-quality N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Cytotoxic Activity

The compound has shown promise in inhibiting tumor growth and exerting cytotoxic effects. For instance, Gulsory and Guzeldemirci (2007) synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. Among these compounds, one demonstrated potent effects against prostate cancer cells . Further research in this area could explore its potential as an antitumor drug.

Biological Activities

Thiazoles, including this compound, are found in several biologically active molecules:

  • Bleomycine and Tiazofurin : Antineoplastic drugs .

Other Potential Applications

While specific studies on this compound are limited, its structural features suggest potential applications in various fields:

properties

IUPAC Name

4-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c20-14-2-8-17(9-3-14)29(27,28)25-16-6-4-15(5-7-16)22-18-10-11-19(24-23-18)26-13-1-12-21-26/h1-13,25H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSWDJGLLFWOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-4-chlorobenzenesulfonamide

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